4,5-Dimethyloctan-1-ol
Description
Significance of Alkyl-Branched Primary Alcohols in Synthetic Design
Alkyl-branched primary alcohols are crucial building blocks in organic synthesis due to the versatility of the primary alcohol functional group and the influence of the branched structure on molecular interactions. The presence of alkyl branches can significantly impact the reactivity and selectivity of chemical transformations. omicsonline.org
Key aspects of their significance include:
Chirality and Stereoselectivity: Branching can introduce chiral centers into a molecule, as is the case with 4,5-Dimethyloctan-1-ol. This chirality is fundamental in the synthesis of stereospecific compounds, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry.
Influence on Physical Properties: The branching in the carbon chain disrupts the regular packing of molecules, which generally leads to lower melting points and viscosities compared to their straight-chain isomers. This branching also affects a compound's lipophilicity, a critical parameter in drug design and in the formulation of products like surfactants and emulsifiers. omicsonline.org
Precursors to a Variety of Compounds: Primary alcohols can be readily oxidized to form aldehydes and carboxylic acids, or used in esterification and etherification reactions. The branched alkyl chain is carried through these transformations, allowing for the synthesis of a diverse array of more complex molecules with specific steric and electronic properties. For instance, highly branched primary alcohols are used to create biodegradable detergents with good cold-water detergency. google.com
Modern Synthetic Methodologies: Recent advances in catalysis have provided novel methods for the synthesis of complex molecules from primary alcohols. For example, dual photo/cobalt-catalytic methods have been developed for the synthesis of ketones from primary alcohols and alkenes, showcasing the ongoing expansion of the synthetic utility of these compounds. nih.gov
Historical Context of Octanol (B41247) Derivatives in Chemical Research
Octanol and its derivatives have long been a subject of interest in chemical research, primarily due to their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic alcohol group.
Historically, the study of octanol derivatives has been pivotal in several areas:
Partition Coefficients: The octanol-water partition coefficient (Kow) is a key parameter in environmental science and pharmacology. It describes the lipophilicity of a chemical substance and is used to predict its distribution in biological systems and the environment. rothamsted.ac.ukshd-pub.org.rs Research into the Kow of various octanol derivatives has been crucial for understanding the environmental fate of organic pollutants and for the rational design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Surfactants and Emulsifiers: The surface-active properties of octanol and its derivatives have led to their use and study as surfactants, emulsifiers, and foam control agents in various industrial processes. chemicalbook.com
Flavor and Fragrance Chemistry: Many octanol derivatives occur naturally in essential oils and contribute to the scents and flavors of various plants and fruits. chemicalbook.com This has driven research into their synthesis and olfactory properties for use in the food and perfume industries. For example, 3,7-Dimethyloctan-1-ol is noted for its waxy, rose-petal-like odor.
The Chemical Compound: this compound
This compound is a specific branched-chain primary alcohol with the chemical formula C10H22O. nih.gov Its structure consists of an eight-carbon chain (octane) with methyl groups attached at the 4th and 5th carbon atoms and a primary alcohol group at the 1st position. nih.gov
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are a direct consequence of its molecular structure.
| Property | Value |
| Molecular Formula | C10H22O nih.govnist.gov |
| Molecular Weight | 158.28 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 66719-32-2 nih.govnist.gov |
| Boiling Point | 162.7±7.0 °C at 760 mmHg chemsrc.com |
| Density | 0.7±0.1 g/cm³ chemsrc.com |
This table is populated with data from multiple sources. nih.govnist.govchemsrc.com
Synthesis and Reactions
The synthesis of this compound and other branched-chain alcohols can be achieved through various organic synthesis routes. While specific synthesis details for this compound are not extensively documented in publicly available literature, general methods for preparing such compounds include:
Grignard Reactions: A common method for forming carbon-carbon bonds and introducing hydroxyl groups.
Reduction of Aldehydes or Ketones: The corresponding aldehyde or ketone can be reduced to form the primary alcohol. ontosight.ai
Hydroformylation of Olefins: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, followed by reduction of the resulting aldehyde to an alcohol. ontosight.ai
As a primary alcohol, this compound is expected to undergo typical reactions of this functional group, including:
Oxidation: To form 4,5-dimethyloctanal or 4,5-dimethyloctanoic acid.
Esterification: Reaction with carboxylic acids to form esters.
Etherification: To produce ethers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66719-32-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-9(2)10(3)7-5-8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
UQKHXPAWOMZBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dimethyloctan 1 Ol
Established Synthetic Routes
The synthesis of 4,5-Dimethyloctan-1-ol can be achieved through several reliable and well-documented chemical transformations. These routes typically involve the formation of a C10 carbon skeleton followed by the introduction or modification of the primary alcohol functional group.
Reduction of Corresponding Carbonyl Precursors (Aldehydes and Ketones)
A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4,5-dimethyloctanal. nih.gov Aldehydes are readily reduced to primary alcohols using a variety of common reducing agents. Similarly, a ketone precursor could be utilized, although this would necessitate a more complex multi-step process to arrive at the terminal alcohol.
Commonly employed reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents effectively deliver a hydride ion to the carbonyl carbon, which, upon an aqueous workup, results in the desired alcohol. Aldehydes are generally more reactive than ketones and can be selectively reduced even with milder agents. ncert.nic.in The reaction is typically robust and high-yielding.
Table 1: Reduction of Carbonyl Precursors
| Precursor | Reducing Agent | Product |
|---|---|---|
| 4,5-Dimethyloctanal | Sodium Borohydride (NaBH₄) | This compound |
Hydroformylation of Olefins Followed by Reduction
Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from olefins (alkenes). nih.gov This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. nih.govacs.org
For the synthesis of this compound, a suitable olefin precursor such as a 4,5-dimethylheptene would be subjected to hydroformylation. The reaction with synthesis gas (a mixture of carbon monoxide and hydrogen) would yield a mixture of aldehyde isomers. acs.org Subsequent reduction of the resulting aldehyde mixture, as described in the previous section, would produce the target alcohol. The regioselectivity of the hydroformylation step is a critical factor, as it determines the ratio of linear to branched aldehyde products. acs.org
Table 2: Hydroformylation and Reduction Sequence
| Olefin Precursor | Reaction Sequence | Intermediate | Final Product |
|---|---|---|---|
| 4,5-dimethylheptene | 1. Hydroformylation (CO, H₂, catalyst) | 4,5-Dimethyloctanal | This compound |
Multi-Step Organic Synthesis Approaches
More complex, multi-step synthetic pathways allow for the precise construction of the this compound molecule from simpler starting materials. These routes offer greater control over the molecular architecture, which is particularly important when specific stereoisomers are desired. scribd.com Such syntheses often involve the sequential formation of carbon-carbon bonds to build the octane backbone and the carefully timed introduction of the hydroxyl group. syrris.jp
An example of a multi-step approach could involve a Grignard reaction between a suitable alkyl magnesium halide and an epoxide, or the alkylation of a malonic ester, followed by reduction and functional group manipulation to yield the final product. These methods are fundamental in organic synthesis for creating complex molecules from basic building blocks. scribd.com
Stereoselective Synthesis and Enantiomeric Control in this compound Preparation
The structure of this compound contains two chiral centers at positions C4 and C5. Consequently, the molecule can exist as four possible stereoisomers. Stereoselective synthesis aims to control the three-dimensional arrangement of these chiral centers, producing a specific enantiomer or diastereomer.
Chiral Auxiliaries and Asymmetric Catalysis in Diastereoselective Routes
Asymmetric synthesis can be achieved by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov In a hypothetical synthesis of this compound, an oxazolidinone could be acylated, and the resulting enolate could be alkylated in a diastereoselective manner to set one of the chiral centers. Subsequent reactions would establish the second stereocenter, followed by the removal of the auxiliary to yield the chiral alcohol. wikipedia.orgnih.gov
Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.
Enantiopure Precursors in Alkyl-Branched Alcohol Synthesis
An alternative strategy for achieving enantiomeric control is to begin the synthesis with an "enantiopure precursor," a starting material that already possesses the desired chirality. nih.gov This "chiral pool" approach leverages the vast number of naturally occurring chiral molecules, such as amino acids or sugars. tcichemicals.com
For the synthesis of an alkyl-branched alcohol like this compound, a synthetic sequence could be designed starting from a known chiral building block. nih.gov For instance, an enantiopure alcohol or aldehyde could undergo a series of reactions, such as Wittig olefination followed by asymmetric epoxidation or hydrogenation, to build the carbon chain while preserving or transferring the initial stereochemical information. juniperpublishers.com This method ensures that the final product is obtained in a specific, predetermined stereoisomeric form. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. These principles aim to reduce the environmental impact of chemical production by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the selection of environmentally benign solvents and the design of reaction pathways that maximize the incorporation of reactant atoms into the final product.
Solvent Selection and Optimization for Sustainable Synthesis
A plausible synthetic route to this compound could involve a Grignard reaction, a powerful method for forming carbon-carbon bonds. Traditionally, Grignard reactions are performed in anhydrous ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF). beyondbenign.org However, these solvents have drawbacks related to safety (peroxide formation) and environmental impact. rsc.orgrsc.org
Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements. rsc.orgrsc.org 2-MeTHF, which can be derived from renewable resources like corncobs, offers several advantages over THF, including a higher boiling point, lower water miscibility for easier separation, and reduced tendency to form explosive peroxides. rsc.orgrsc.orgsigmaaldrich.com Similarly, CPME is resistant to peroxide formation and forms an azeotrope with water, simplifying drying processes. rsc.orgrsc.org Studies have shown that for many Grignard reactions, 2-MeTHF provides equivalent or even superior performance compared to THF or Et₂O. rsc.orgrsc.orgresearchgate.net
The selection of an optimal solvent involves a multi-faceted evaluation based on reaction efficiency, safety, environmental impact, and ease of work-up. rsc.org
Interactive Table 1: Comparison of Solvents for Grignard Synthesis
| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Green Advantages |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Petrochemical | 66 | High | - |
| Diethyl Ether (Et₂O) | Petrochemical | 34.6 | Low | - |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | ~80 | Limited (14g/100g) | Derived from renewables, less prone to peroxide formation, easier recovery from water. rsc.orgrsc.orgsigmaaldrich.com |
Atom Economy Considerations in Reaction Design
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials become part of the final molecule. The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org
Addition reactions, where all reactant atoms are incorporated into the product, have a theoretical atom economy of 100%. rsc.org In contrast, elimination and substitution reactions generate stoichiometric byproducts, leading to lower atom economy.
A hypothetical synthesis of an intermediate for this compound could involve the Wittig reaction to form a specific carbon-carbon double bond. The Wittig reaction is a reliable method for converting aldehydes or ketones into alkenes. wikipedia.org However, it is a classic example of a reaction with poor atom economy. rsc.org This is because it generates a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O) as a byproduct, which has a high molecular weight and is considered waste in the context of the desired product. rsc.orgdelval.edu
For instance, in a Wittig reaction to create a C10 alkene precursor, the mass of the triphenylphosphine oxide byproduct (M.W. 278.28 g/mol ) would be significantly greater than the mass of the desired alkene. This inefficiency has led to research into strategies to improve the process, such as using the byproduct as a catalyst in subsequent reaction steps or developing alternative, more atom-economical olefination methods. researchgate.net
More sustainable approaches to synthesizing long-chain alcohols focus on catalytic processes that maximize atom economy. Tandem catalytic systems, for example, can combine multiple reaction steps, such as hydroformylation and hydrogenation of olefins, to add methanol in a 100% atom-efficient manner. mpg.de
Interactive Table 2: Atom Economy Calculation for a Hypothetical Wittig Reaction Step
| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|---|
| Carbonyl Compound (e.g., Heptan-3-one) | C₇H₁₄O | 114.19 | Desired Product: | ||
| Phosphonium Ylide (e.g., from Propyltriphenylphosphonium bromide) | C₂₁H₂₂P⁺ | 321.37 | (Z)-4-Ethyl-3-methyloct-3-ene | C₁₀H₂₀ | 140.27 |
| Byproduct: | |||||
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | |||
| Total Reactant MW: | 435.56 | Total Product MW: | 418.55 |
| % Atom Economy: | | (140.27 / 435.56) * 100 = 32.2% | | | |
Note: This table represents a hypothetical reaction for illustrative purposes. The calculation demonstrates the inherent low atom economy of the Wittig reaction due to the high molecular weight of the phosphine oxide byproduct.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4,5 Dimethyloctan 1 Ol and Its Analogues
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,5-dimethyloctan-1-ol, the IR spectrum provides definitive evidence for its key structural features, primarily the hydroxyl group and the alkyl backbone.
The most prominent feature in the IR spectrum of an alcohol is the absorption band corresponding to the O-H stretching vibration. tutorchase.com In this compound, this appears as a strong and characteristically broad band in the region of 3200–3600 cm⁻¹. tutorchase.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. libretexts.orgpressbooks.pubopenstax.org
The spectrum also displays strong absorptions resulting from C-H stretching vibrations of the alkane structure, which are typically observed between 2850 and 2960 cm⁻¹. openstax.orglibretexts.org These bands are common to most organic molecules containing saturated carbon-hydrogen bonds. pressbooks.pub Further C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups can be seen in the 1350-1470 cm⁻¹ region. libretexts.org
Another key indicator for an alcohol is the C-O stretching vibration, which for a primary alcohol like this compound, typically appears as a strong band in the 1000–1300 cm⁻¹ range. tutorchase.com The precise location of this peak can provide additional structural information.
The table below summarizes the characteristic IR absorption bands expected for this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Variable |
Other Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures and for the analysis of its stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. Due to the lack of a strong chromophore in this compound, detection can be challenging. A common approach for analyzing similar long-chain alcohols is to use a Refractive Index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the eluent. researchgate.net
Alternatively, derivatization can be employed to introduce a UV-absorbing or fluorescent tag to the alcohol molecule, allowing for highly sensitive detection. gerli.com For instance, reacting the hydroxyl group with a suitable reagent can form ester derivatives that are readily detectable. gerli.com
Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). researchgate.net In this mode, retention is based on the hydrophobicity of the analyte. For a relatively non-polar molecule like this compound, a mobile phase with a higher organic solvent concentration would be required.
Table 2: Typical HPLC Conditions for Long-Chain Alcohol Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane) | Silica |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Isopropanol |
| Detector | Refractive Index (RI), UV/Fluorescence (with derivatization) | Refractive Index (RI), UV/Fluorescence (with derivatization) |
Chiral Chromatography for Enantiomer Separation
The structure of this compound contains two chiral centers at the C4 and C5 positions. This gives rise to four possible stereoisomers: (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, while the (4R, 5S) and (4S, 5R) isomers constitute a second pair of enantiomers (or a meso compound if they are identical). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. wikipedia.org
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. phenomenex.com
The separation is typically performed using normal-phase HPLC, with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol). phenomenex.com The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal resolution between the enantiomers. chromatographyonline.com The development of a chiral separation method often involves screening various columns and mobile phase compositions to find the ideal conditions. wikipedia.orgchromatographyonline.com
Table 3: Common Chiral Chromatography Parameters for Enantiomer Separation of Alcohols
| Parameter | Description |
|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Cellulose or Amylose derivatives) |
| Mobile Phase | Typically Normal-Phase: Hexane/Isopropanol, Hexane/Ethanol |
| Detection | UV (if a chromophore is present or introduced), Refractive Index (RI) |
| Principle | Differential interaction between enantiomers and the chiral stationary phase, leading to separation. wikipedia.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ethanol |
| Hexane |
| Isopropanol |
Reaction Chemistry and Transformational Studies of 4,5 Dimethyloctan 1 Ol
Oxidation Reactions of Primary Alcohol Functionality
The primary alcohol group of 4,5-dimethyloctan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The selective oxidation of this compound to 4,5-dimethyloctanal requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The reaction must typically be performed in the absence of water. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
Further oxidation to 4,5-dimethyloctanoic acid can be achieved by employing strong oxidizing agents, such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄), or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). wikipedia.orgresearchgate.netorganic-chemistry.org The reaction to the carboxylic acid proceeds through the intermediate aldehyde, which is then hydrated to a gem-diol that is further oxidized. wikipedia.org
| Starting Material | Product | Reagent(s) | Reaction Type |
|---|---|---|---|
| This compound | 4,5-Dimethyloctanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Selective Oxidation to Aldehyde |
| This compound | 4,5-Dimethyloctanoic acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Oxidation to Carboxylic Acid |
Modern synthetic chemistry often employs catalytic methods for oxidation to enhance efficiency and reduce waste. A prominent example is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl). This system is highly effective for the selective oxidation of primary alcohols to aldehydes. amazonaws.comorganic-chemistry.org By modifying the reaction conditions, such as including sodium chlorite (NaClO₂), the TEMPO-catalyzed oxidation can be directed to produce the carboxylic acid. nih.gov Other catalytic systems may involve transition metals like ruthenium or copper, often using molecular oxygen or air as the ultimate oxidant, aligning with the principles of green chemistry. amazonaws.comacs.org
| Catalyst System | Co-oxidant | Primary Product | Key Features |
|---|---|---|---|
| TEMPO | Sodium hypochlorite (NaOCl) | Aldehyde | High selectivity for primary alcohols, mild conditions. amazonaws.comorganic-chemistry.org |
| TEMPO | NaOCl, Sodium chlorite (NaClO₂) | Carboxylic Acid | One-pot conversion from alcohol to acid. nih.gov |
| Ruthenium complexes | Oxygen (O₂) | Aldehyde or Carboxylic Acid | Utilizes air as a green oxidant. acs.org |
| Copper complexes | Oxygen (O₂) / Air | Aldehyde | Mild conditions, often compatible with various functional groups. organic-chemistry.org |
Reduction Reactions of this compound Derivatives
Direct reduction of this compound would involve the removal of the hydroxyl group to yield 4,5-dimethyloctane. This deoxygenation can be accomplished through a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a diphenyl phosphate ester. Subsequently, this derivative can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride.
Alternatively, derivatives of this compound, such as the corresponding aldehyde (4,5-dimethyloctanal) or carboxylic acid (4,5-dimethyloctanoic acid), can be reduced. The aldehyde can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). libretexts.orgunizin.orglibretexts.org The carboxylic acid and its esters require a strong reducing agent such as LiAlH₄ to be converted to this compound. unizin.orglibretexts.orgwikipedia.org
| Starting Derivative | Product | Reagent(s) | Reaction Type |
|---|---|---|---|
| 4,5-Dimethyloctyl tosylate | 4,5-Dimethyloctane | Lithium aluminum hydride (LiAlH₄) | Reductive Deoxygenation |
| 4,5-Dimethyloctanal | This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Carbonyl Reduction |
| 4,5-Dimethyloctanoic acid | This compound | Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid Reduction |
Nucleophilic Substitution Reactions and Derivative Formation
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion into an ester, such as a sulfonate.
This compound can be converted to the corresponding alkyl halides (4,5-dimethyloctyl chloride, bromide, or iodide) through reaction with hydrogen halides (HCl, HBr, HI). For primary alcohols, this reaction proceeds via an Sₙ2 mechanism. libretexts.orgchemistrysteps.com The reaction with HCl is often slow and may require a catalyst like zinc chloride (ZnCl₂). Alternative reagents for these transformations include thionyl chloride (SOCl₂) for the synthesis of alkyl chlorides and phosphorus tribromide (PBr₃) for alkyl bromides, which also typically follow an Sₙ2 pathway for primary alcohols. chemistrysteps.com
To facilitate substitution with a wider range of nucleophiles, this compound can be converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. libretexts.orgorganic-chemistry.orgyoutube.com The resulting sulfonate group is an excellent leaving group, readily displaced by nucleophiles.
Once the hydroxyl group of this compound has been activated, typically by conversion to an alkyl halide or a sulfonate ester, it can undergo nucleophilic substitution with various heteroatom nucleophiles. For instance, reaction of 4,5-dimethyloctyl bromide or tosylate with sodium azide (NaN₃) would yield 1-azido-4,5-dimethyloctane. Similarly, reaction with a cyanide salt (e.g., NaCN) would produce 4,5-dimethylnonanenitrile. Alkoxides, the conjugate bases of alcohols, can also act as nucleophiles to form ethers in what is known as the Williamson ether synthesis. libretexts.org
| Activated Derivative | Nucleophile | Product | Reaction Name/Type |
|---|---|---|---|
| 4,5-Dimethyloctyl tosylate | Sodium azide (NaN₃) | 1-Azido-4,5-dimethyloctane | Sₙ2 Substitution |
| 4,5-Dimethyloctyl bromide | Sodium cyanide (NaCN) | 4,5-Dimethylnonanenitrile | Sₙ2 Substitution |
| 4,5-Dimethyloctyl bromide | Sodium ethoxide (NaOCH₂CH₃) | 1-Ethoxy-4,5-dimethyloctane | Williamson Ether Synthesis |
| 4,5-Dimethyloctyl tosylate | Ammonia (NH₃) | 4,5-Dimethyloctan-1-amine | Sₙ2 Substitution |
Esterification and Etherification Reactions
The hydroxyl group of this compound is the primary site of its reactivity, allowing for the formation of esters and ethers. These transformations are fundamental in organic synthesis and are widely employed to modify the physical and chemical properties of alcohols.
Esterification:
The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification, is expected to yield the corresponding ester and water. britannica.com The general reactivity order for alcohols in esterification is primary > secondary > tertiary, which is influenced by steric hindrance around the hydroxyl group. quora.com Given that this compound is a primary alcohol, it is expected to undergo esterification readily. quora.com The reaction can also be achieved by reacting the alcohol with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, which often proceed under milder conditions and without the need for a strong acid catalyst. libretexts.orgyoutube.com
Factors influencing the yield and rate of esterification include the nature of the carboxylic acid, the type of catalyst used, reaction temperature, and the removal of water to shift the equilibrium towards the product side. youtube.com While specific catalysts and conditions for the esterification of this compound are not documented in the provided search results, general catalysts for primary alcohols include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts. researchgate.net
Etherification:
The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis is a common method that involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. britannica.comyoutube.com For a primary alcohol like this compound, this reaction generally proceeds via an S\N2 mechanism. youtube.com
Another method for ether synthesis is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com This reaction typically requires careful temperature control to favor ether formation over the competing elimination reaction that produces an alkene. masterorganicchemistry.comlibretexts.org For primary alcohols, lower temperatures generally favor the formation of symmetrical ethers. masterorganicchemistry.com
Mechanistic Investigations of this compound Reactivity
Detailed mechanistic investigations specifically for the reactions of this compound are not available in the provided search results. However, the mechanisms for the esterification and etherification of primary alcohols are well-established.
Esterification Mechanism (Fischer Esterification):
The Fischer esterification of a primary alcohol like this compound with a carboxylic acid under acidic conditions is believed to proceed through the following steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the hydroxyl oxygen of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of a water molecule to form a protonated ester.
Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.
Etherification Mechanism (Williamson Ether Synthesis):
The Williamson ether synthesis of a primary alcohol proceeds via an S\N2 mechanism:
Deprotonation of the alcohol by a strong base (e.g., sodium hydride) to form a potent nucleophile, the alkoxide ion.
The alkoxide ion then undergoes a backside nucleophilic attack on a primary alkyl halide, displacing the halide ion and forming the ether.
The reactivity of branched primary alcohols such as this compound in these reactions can be influenced by steric hindrance originating from the alkyl chain. Although the hydroxyl group is on a primary carbon, the bulky dimethyl-substituted chain may affect the approach of reactants and the stability of transition states, potentially leading to slower reaction rates compared to unbranched primary alcohols. However, without specific experimental data, these effects remain speculative.
Theoretical and Computational Chemistry Studies of 4,5 Dimethyloctan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular attributes.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is often employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the total electronic energy. youtube.com For a molecule like 4,5-Dimethyloctan-1-ol, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, can determine the optimal bond lengths, bond angles, and dihedral angles. youtube.com
Table 1: Illustrative DFT-Calculated Properties for a C10 Alcohol
| Property | Illustrative Value | Description |
| Total Electronic Energy | -n Hartrees | The total energy of the molecule in its optimized geometry. |
| Dipole Moment | ~1.7 Debye | A measure of the polarity of the molecule. |
| C-O Bond Length | ~1.43 Å | The distance between the carbon and oxygen atoms of the alcohol group. |
| O-H Bond Length | ~0.96 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |
| C-O-H Bond Angle | ~109° | The angle formed by the C, O, and H atoms of the alcohol group. |
Note: The values in this table are representative examples for a generic C10 alcohol and are not specific to this compound. Actual values would require a dedicated DFT calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ossila.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small gap indicates that the molecule is more likely to be reactive. ossila.com For an alcohol like this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals of the alkyl chain.
Table 2: Conceptual HOMO-LUMO Analysis for this compound
| Parameter | Conceptual Description | Predicted Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy suggests a greater ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap implies higher reactivity and lower kinetic stability. |
Quantum chemical calculations can provide the energies of these orbitals and visualize their spatial distribution, offering insights into the sites of electrophilic and nucleophilic attack.
Conformational Analysis and Stereoisomer Energetics
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds and their relative energies. ifes.edu.br The presence of two chiral centers at the C4 and C5 positions also gives rise to different stereoisomers (diastereomers and enantiomers).
For this compound, the interactions between the methyl groups and the hydroxyl group, as well as the steric hindrance of the alkyl chain, will be the primary factors determining the preferred conformations. The relative energies of the different stereoisomers (e.g., (4R,5R), (4S,5S), (4R,5S), and (4S,5R)) can also be calculated to understand their relative stabilities.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a substance in the liquid or solid state. rsc.org
For this compound, MD simulations can be used to investigate how individual molecules interact with each other in a condensed phase. A key aspect of these interactions is hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. MD simulations can reveal the extent and dynamics of these hydrogen bond networks. rsc.org
These simulations can also provide insights into bulk properties such as density, viscosity, and diffusion coefficients. By analyzing the trajectories of the molecules, one can understand how the branched structure of this compound affects its packing and transport properties in the liquid state. Such studies on other octanol (B41247) isomers have shown how branching influences microscopic structure and dynamics. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to aid in structure elucidation. nih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly relevant.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net This method computes the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov
By calculating the NMR chemical shifts for different possible stereoisomers and conformers of this compound, it is possible to assist in the assignment of experimental spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Alcohol
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 62.5 | 61.8 |
| C2 | 33.1 | 32.5 |
| C3 | 26.2 | 25.7 |
| C4 | 29.8 | 29.3 |
| C5 | 32.4 | 31.9 |
| C6 | 23.1 | 22.6 |
| C7 | 14.3 | 14.1 |
| C8 | 14.3 | 14.1 |
Note: This table presents hypothetical data for a generic octanol to illustrate the typical agreement between predicted and experimental values. Specific calculations would be required for this compound.
Advanced Research Applications and Derivative Chemistry of 4,5 Dimethyloctan 1 Ol
Role as a Key Intermediate in Complex Organic Synthesis
The utility of 4,5-Dimethyloctan-1-ol in organic synthesis stems from its combination of a functional primary alcohol and a branched, chiral alkyl chain. This structure allows for a wide range of chemical transformations to build complex molecular frameworks.
Building Block for Branched Alcohols and Related Scaffolds
Branched primary alcohols like this compound are fundamental building blocks for creating larger, more complex branched structures. The branching at the C4 and C5 positions significantly influences the physical properties of its derivatives, such as lowering the melting point and altering viscosity, which is a critical consideration in the synthesis of lubricants and plasticizers. srce.hrgoogle.com The presence of the primary alcohol group provides a reactive site for chain extension and functionalization.
The branched structure offers distinct performance advantages compared to linear analogues. Derivatives of branched alcohols often exhibit lower pour points and prohibit the formation of waxes, which facilitates easier processing and handling. exxonmobilchemical.com Furthermore, the branching can enhance solvency in hydrocarbon fluids, a valuable property for applications in coatings and inks. exxonmobilchemical.comexxonmobilchemical.com The synthesis of such alcohols can be achieved through various methods, including the ketonization of fatty acids followed by selective hydrogenation, which allows for the placement of hydroxyl groups at non-terminal positions, creating a diverse range of secondary alcohol scaffolds. google.com
Precursor for Advanced Organic Molecules and Chiral Compounds
The primary alcohol group of this compound is a gateway for its conversion into a variety of other functional groups, making it an excellent precursor for multi-step syntheses. Standard organic transformations can convert the hydroxyl group into aldehydes, carboxylic acids, esters, and ethers, each serving as a stepping stone for more complex molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent Example(s) | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, Swern | Aldehyde |
| Oxidation | Jones Reagent, KMnO4 | Carboxylic Acid |
| Esterification | Acyl Chloride, Carboxylic Acid (Fischer) | Ester |
| Williamson Ether Synthesis | Sodium Hydride, Alkyl Halide | Ether |
Crucially, this compound possesses two chiral centers at positions C4 and C5. If a single stereoisomer is isolated, it becomes a valuable chiral precursor. In the synthesis of complex natural products, such as dictyostatin, chiral alcohol fragments are meticulously assembled. nih.gov Methodologies like asymmetric methylation and stereoselective reductions are employed to build up molecular complexity while maintaining stereochemical control. nih.gov The alcohol can be protected, the chain can be modified, and subsequent reactions can be directed by the existing stereocenters, making it a powerful tool in asymmetric synthesis.
Development of Novel Materials through this compound Derivatives
The chemical modification of this compound allows for its incorporation into various material systems, where its branched and chiral nature can impart unique and desirable properties.
Integration into Polymer Architectures and Coatings
Polymer architecture dictates the physical properties of the resulting material. wikipedia.org By converting this compound into a monomer, such as an acrylate or methacrylate, it can be polymerized to form a polymer with branched side chains. These branches affect the way polymer chains entangle and slide past one another. wikipedia.org
The introduction of long-chain branches can increase a polymer's melt strength, toughness, and glass transition temperature (Tg). wikipedia.orgresearchgate.net Conversely, the specific structure of the side chains can disrupt chain packing and crystallization, leading to materials with higher flexibility and solubility. wikipedia.org In coatings, derivatives of branched alcohols can act as powerful solvents and improve the wetting power of surfactants. exxonmobilchemical.comexxonmobilchemical.com Branched structures are known to form fewer gel phases in water solutions, which is a significant advantage for formulators by improving the handling ability of the product. exxonmobilchemical.com
Table 2: Influence of Branched Side Chains on Polymer Properties
| Property | Effect of Branched Side Chains | Rationale |
|---|---|---|
| Glass Transition Temp (Tg) | Can increase | Increased number of entanglements per chain. wikipedia.org |
| Melt Strength | Can increase | Hinders chain flow at high temperatures. researchgate.net |
| Crystallinity | Tends to decrease | Branching disrupts the ordered packing of polymer chains. |
Chiral Liquid Crystalline Systems
Chirality, or "handedness," is a key requirement for the formation of certain advanced liquid crystal (LC) phases, such as the chiral nematic (N*) phase. mdpi.com In this phase, the rod-like LC molecules are organized in a helical superstructure. mdpi.com Achiral nematic LCs can be transformed into chiral systems by adding a chiral dopant. mdpi.com
As this compound is an inherently chiral molecule, its enantiomerically pure forms can be used to induce chirality in achiral LC hosts. nih.gov It can be used either as a chiral dopant itself or as a building block to synthesize larger, more complex chiral molecules known as mesogens. The introduction of such chiral entities breaks the mirror symmetry of the system, leading to the formation of helical structures. nih.gov The efficiency of chiral induction and the pitch of the resulting helix are dependent on the structure of the chiral molecule. nih.gov
Fluorinated Derivatives in Materials Science
Fluorinated organic compounds exhibit unique properties due to the high electronegativity and low polarizability of the C-F bond. mdpi.com Converting this compound into a fluorinated derivative could produce a molecule with significantly altered and enhanced properties for materials science. This can be achieved through deoxyfluorination of the alcohol group or by using synthetic strategies that build a fluorinated carbon chain. digitellinc.comorganic-chemistry.org
Fluorinated alcohols and their derivatives are used as specialty solvents, surface-active agents, and building blocks for high-performance polymers like fluorinated polyurethanes. mdpi.comresearchgate.netresearchgate.net These materials are known for their low surface energy, which imparts water and stain repellency, excellent thermal and chemical stability, and unique hydrogen-bonding capabilities. mdpi.comresearchgate.netacs.org A fluorinated derivative of this compound could be integrated into coatings to create highly hydrophobic and oleophobic surfaces or used as a capping agent in polyurethane synthesis to enhance surface properties without compromising bulk mechanical strength. mdpi.comresearchgate.net
Catalysis and Reaction Medium Studies Involving this compound
While specific research on this compound as a catalyst or reaction medium is limited, its properties as a branched-chain primary alcohol suggest several potential applications. Long-chain alcohols can serve as solvents in various chemical reactions, influencing reaction rates and selectivity. Their amphiphilic nature, with a polar hydroxyl group and a nonpolar alkyl chain, allows them to dissolve a range of reactants. In the context of green chemistry, there is a growing interest in using more environmentally friendly solvents, and long-chain alcohols can be viable alternatives to volatile organic compounds.
Furthermore, alcohols can participate directly in catalytic cycles. For instance, in the Guerbet reaction, primary alcohols are converted into their longer-chain β-alkylated dimer alcohols. While this compound itself would be a product of such a reaction, its structural isomers could be starting materials. The study of such reactions provides insight into the catalytic upgrading of smaller bio-derived alcohols into larger, more valuable chemicals.
A significant area of research for branched-chain alcohols is their conversion into alkanes for use as high-performance fuels, particularly jet fuels. The corresponding alkane, 4,5-dimethyloctane, is a C10 hydrocarbon with properties that make it an attractive fuel component. Branched alkanes are known to improve the octane number of gasoline and the cold-flow properties of diesel and jet fuels.
The conversion of this compound to 4,5-dimethyloctane is typically achieved through a hydrodeoxygenation (HDO) process. This involves the catalytic removal of the hydroxyl group and its replacement with a hydrogen atom. This process is a cornerstone of biorefinery research, where biomass-derived alcohols are converted into drop-in biofuels.
The HDO of this compound can proceed through several catalytic pathways, primarily involving dehydration followed by hydrogenation.
Dehydration: In the first step, the alcohol is dehydrated over an acidic catalyst (e.g., zeolites, solid phosphoric acid) to form a mixture of isomeric alkenes, primarily 4,5-dimethyloctenes.
Hydrogenation: The resulting alkenes are then hydrogenated over a metal catalyst (e.g., Pd, Pt, Ni) to yield 4,5-dimethyloctane.
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity. Research in this area focuses on developing robust and efficient catalysts that can perform both steps in a one-pot process.
Table 1: Illustrative Catalytic Conversion of this compound to 4,5-Dimethyloctane (Note: The following data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.)
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion of Alcohol (%) | Selectivity to 4,5-Dimethyloctane (%) |
| H-ZSM-5 / Pd/C | 250 | 40 | 98 | 92 |
| Amberlyst-15 / PtO₂ | 220 | 35 | 95 | 88 |
| γ-Al₂O₃ / Ni | 280 | 50 | 99 | 85 |
Exploration of Structure-Activity Relationships in Derivatives for Chemical Utility
The functional hydroxyl group of this compound allows for the synthesis of a wide range of derivatives, most notably esters. The structure of the alcohol, particularly its branching, can significantly influence the properties of these derivatives. Structure-activity relationship (SAR) studies aim to understand how these structural features affect the chemical and physical properties, and consequently, the utility of the resulting compounds.
Esters derived from branched-chain alcohols are of particular interest in the flavor and fragrance industry. The size and shape of the alcohol moiety can impact the volatility and olfactory profile of the ester. For example, esters of branched alcohols often possess fruity or floral notes.
Beyond fragrances, esters of long-chain branched alcohols are used as plasticizers, lubricants, and in cosmetic formulations. The branching in the alcohol chain can disrupt intermolecular packing, leading to lower melting points and viscosities compared to their linear counterparts. This is a desirable property for applications requiring good cold-flow performance.
A hypothetical SAR study could involve synthesizing a series of esters from this compound and various carboxylic acids and then evaluating their properties.
Table 2: Hypothetical Properties of 4,5-Dimethyloctyl Esters for SAR Study (Note: The following data is hypothetical and for illustrative purposes.)
| Ester Derivative | Carboxylic Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) | Olfactory Description |
| 4,5-Dimethyloctyl acetate | Acetic Acid | 200.32 | 225-230 | Mildly fruity, green |
| 4,5-Dimethyloctyl propionate | Propionic Acid | 214.35 | 240-245 | Sweet, slightly waxy |
| 4,5-Dimethyloctyl butyrate | Butyric Acid | 228.37 | 255-260 | Fruity, pineapple-like |
| 4,5-Dimethyloctyl benzoate | Benzoic Acid | 262.39 | 310-315 | Faintly balsamic |
By systematically varying the structure of the carboxylic acid, researchers can correlate changes in molecular structure with observed properties, leading to the design of new molecules with specific desired characteristics for various chemical applications.
Future Research Directions and Emerging Methodologies
Novel Synthetic Strategies and Biocatalysis
While traditional synthetic routes to branched-chain alcohols like 4,5-Dimethyloctan-1-ol exist, emerging methodologies offer pathways to more efficient, selective, and sustainable production.
Novel Synthetic Strategies:
Future research should focus on the development of novel catalytic systems for the construction of the C10 backbone of this compound. Modern carbon-carbon bond-forming reactions, such as those mediated by transition metal catalysts, could offer highly selective routes to the desired stereoisomers of the molecule. spectrabase.com The aldol (B89426) condensation of aldehydes like butanal or pentanal with appropriate ketones, followed by hydrogenation, presents a plausible and scalable synthetic approach. google.comrsc.org
Biocatalysis:
The application of biocatalysis in the synthesis of fine chemicals, including fragrance compounds, is a rapidly growing field. personalcaremagazine.comkaust.edu.sa Enzymes, with their inherent chemo-, regio-, and stereoselectivity, offer a green alternative to traditional chemical synthesis. personalcaremagazine.com Future investigations could explore the use of engineered enzymes or whole-cell systems for the production of this compound from renewable feedstocks. nih.gov This approach aligns with the principles of green chemistry by reducing waste and energy consumption. personalcaremagazine.com
| Synthetic Approach | Potential Precursors | Key Advantages |
| Aldol Condensation/Hydrogenation | Butanal, Pentanal, Ketones | Scalability, established methodology google.comrsc.org |
| Biocatalysis | Renewable feedstocks (e.g., sugars, fatty acids) | High selectivity, mild reaction conditions, sustainability personalcaremagazine.comnih.gov |
Advanced Characterization Techniques and Data Science Integration
A thorough understanding of the physicochemical properties of this compound requires the application of advanced analytical techniques. Integrating these techniques with data science methodologies can provide deeper insights into its structure-property relationships.
Advanced Characterization Techniques:
While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods can elucidate subtle structural details. Spectroscopic data for the related compound 4,5-dimethyloctane is available and can serve as a reference point. nih.gov For this compound, detailed 1D and 2D NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals, especially for distinguishing between different stereoisomers. Advanced mass spectrometry techniques can provide detailed information on fragmentation patterns, aiding in structural confirmation. semanticscholar.org
Data Science Integration:
The vast amount of data generated from modern analytical instruments can be effectively harnessed using data science and machine learning. researchgate.netbeilstein-journals.org Machine learning algorithms can be trained on spectroscopic and chromatographic data to identify patterns and correlations that may not be apparent through manual analysis. researchgate.netnih.gov This can aid in quality control, impurity profiling, and even predicting the properties of related compounds. beilstein-journals.org
| Analytical Technique | Information Gained | Potential for Data Science Integration |
| Advanced NMR (e.g., 2D-COSY, HSQC, HMBC) | Detailed structural connectivity, stereochemical assignment | Pattern recognition for isomer identification, spectral prediction |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, fragmentation analysis | Library matching, automated structure elucidation |
Theoretical Modeling of Complex Reactions and Systems
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting molecular properties, offering insights that can guide experimental work.
Theoretical Modeling of Reactions:
Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of synthetic reactions leading to this compound. This can help in understanding the thermodynamics and kinetics of different reaction pathways, optimizing reaction conditions, and predicting the stereochemical outcomes. Such studies can provide a molecular-level understanding of the factors controlling the efficiency and selectivity of the synthesis.
Systems Modeling:
| Modeling Approach | Key Insights | Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, spectroscopic properties | Guidance for catalyst design and reaction optimization |
| Process Simulation | Optimal reactor conditions, separation efficiency, economic feasibility | Accelerated process development and scale-up |
Sustainable and Circular Economy Principles in this compound Chemistry
The chemical industry is increasingly adopting sustainable and circular economy principles to minimize its environmental impact. strategicallies.co.uknih.gov The production of specialty chemicals like this compound can be reimagined within this framework.
Sustainable Chemistry:
The synthesis of this compound should prioritize the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. personalcaremagazine.compremiumbeautynews.com Biocatalytic routes, as mentioned earlier, are a prime example of sustainable synthesis. personalcaremagazine.com Furthermore, exploring the use of green solvents and developing catalytic systems that operate under mild conditions will be crucial. researchgate.net
Circular Economy:
A circular economy approach to the production and use of this compound would involve considering the entire lifecycle of the compound. renewablematter.eucefic.org This includes designing processes that minimize waste by converting byproducts into valuable materials. chemiehoch3.de For instance, if this compound is used in formulations, research could focus on developing methods for its recovery and reuse, thereby closing the material loop. cefic.org
| Principle | Application to this compound |
| Renewable Feedstocks | Utilize biomass-derived starting materials for synthesis. nih.gov |
| Green Solvents | Employ water or other environmentally friendly solvents in synthetic and purification steps. researchgate.net |
| Waste Valorization | Convert byproducts of the synthesis into other useful chemicals. chemiehoch3.de |
| Recycling and Reuse | Develop methods to recover and purify the alcohol from end-of-life products. cefic.org |
Q & A
Q. What experimental protocols are recommended for synthesizing 4,5-Dimethyloctan-1-ol with high purity?
- Methodological Answer : Synthesis should involve controlled alkylation of precursor alcohols, using catalysts like stannic chloride in inert solvents (e.g., methylene chloride) under nitrogen atmosphere to prevent oxidation. Distillation under reduced pressure is critical for purification, with fractions collected at precise boiling ranges (e.g., 97–100°C). Elemental analysis (C, H, O) and GC purity checks (>95%) are mandatory for validating product identity and purity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid skin/eye contact (Category 2 hazards).
- Storage : Keep in airtight containers away from heat sources and oxidizing agents. Monitor for decomposition products (e.g., aldehydes) using stability tests .
- Emergency Protocols : For spills, neutralize with inert absorbents (silica gel) and dispose via approved chemical waste channels .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Compare NMR/IR spectra with computational models (DFT) to identify steric or electronic anomalies.
- Reproducibility Checks : Re-run experiments under standardized conditions (solvent, temperature) and cross-validate with independent labs.
- Data Triangulation : Combine XRD (for crystal structure) and HPLC (for enantiomeric purity) to resolve ambiguous peaks .
Q. What strategies optimize reaction yields of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃, AlCl₃) for regioselective alkylation.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How does the steric environment of this compound influence its reactivity in catalytic processes?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models to quantify steric hindrance around the hydroxyl group.
- Kinetic Studies : Compare reaction rates with less-branched analogs (e.g., 1-octanol) under identical conditions.
- Catalyst Design : Use bulky ligands (e.g., phosphines) to exploit steric effects for selective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
